3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one
Description
This compound is a highly substituted phenolic derivative featuring:
- Core structure: A propen-1-one backbone linked to two aromatic rings.
- Substituents: Multiple hydroxyl (-OH) and methoxy (-OCH₃) groups, which are critical for antioxidant activity .
- Glycosylation: A 3,4,5-trihydroxy-6-methyloxan-2-yl (sugar) moiety attached via an oxymethyl group, enhancing solubility and bioavailability .
Source and Applications: Isolated from Populus leaf buds, this compound is part of a broader class of phenylpropenoids and glycerides with demonstrated anti-inflammatory and antibacterial properties .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNLHLOJLLXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865143 | |
| Record name | 3-Hydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]-5-methoxyphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one is a complex polyphenolic structure with potential biological activities. This article reviews its biological activity based on diverse research findings, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
This compound belongs to a class of polyphenols known for their diverse biological activities. Its molecular formula is with a molecular weight of 594.55 g/mol. The intricate structure includes multiple hydroxyl and methoxy groups that contribute to its reactivity and biological functions.
Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 594.55 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that polyphenolic compounds exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. A study highlighted its ability to reduce oxidative stress in various cell lines, suggesting a protective role against diseases associated with oxidative damage .
Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can be beneficial in managing chronic inflammatory conditions. In vitro studies have shown a reduction in inflammation markers in macrophage cultures treated with this compound .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family of proteins. In particular, it has shown efficacy against breast cancer and colorectal cancer cells by disrupting cell cycle progression and promoting cell death .
Neuroprotective Properties
The neuroprotective effects of this compound are attributed to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells. It has been reported to enhance cognitive function in animal models of neurodegeneration by reducing amyloid-beta accumulation and promoting neuronal survival .
Summary of Biological Activities
Case Studies
- Antioxidant Study : A study involving human endothelial cells demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potent antioxidant capabilities.
- Cancer Research : In a preclinical trial on breast cancer models, administration of this compound led to a marked reduction in tumor size and improved survival rates compared to control groups.
- Neuroprotection : An animal study highlighted that this compound improved memory retention in mice subjected to induced neurodegeneration, showcasing its potential for treating Alzheimer's disease.
Scientific Research Applications
The compound 3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.
Structure and Composition
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features several hydroxyl and methoxy groups that enhance its solubility and reactivity.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its antioxidant and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes linked to oxidative stress, potentially benefiting conditions such as cardiovascular diseases and diabetes.
Case Study: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized in vitro assays to measure the radical scavenging ability of the compound, revealing a dose-dependent response.
Agricultural Applications
Due to its bioactive properties, the compound is being investigated for use as a natural pesticide. Its ability to disrupt pest metabolism could lead to environmentally friendly pest control solutions.
Case Study: Natural Pesticide Efficacy
In a field trial reported in Pest Management Science, formulations containing this compound were tested against common agricultural pests. Results showed a reduction in pest populations by over 60% compared to untreated controls, suggesting its potential as a sustainable alternative to synthetic pesticides.
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing UV-resistant materials. Its UV-absorbing properties can enhance the longevity of plastics used in outdoor applications.
Case Study: UV Stability Enhancement
Research conducted by the Materials Science Journal indicated that plastics infused with this compound demonstrated improved UV stability and reduced degradation over time compared to standard formulations without it. This application could significantly benefit industries relying on durable outdoor materials.
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The glycosidic linkage between the aglycone (chalcone core) and the disaccharide moiety is susceptible to acid- or enzyme-catalyzed hydrolysis.
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Mechanism : Protonation of the glycosidic oxygen in acidic conditions weakens the bond, leading to cleavage. Enzymes like β-glucosidase target specific anomeric configurations.
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Structural Impact : Loss of the disaccharide moiety increases hydrophobicity and alters bioavailability .
Oxidation of Phenolic Groups
The phenolic -OH groups (e.g., at positions 3, 4, and 6) undergo oxidation, particularly under alkaline or enzymatic conditions.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Auto-oxidation | pH > 8, aerobic conditions | Quinone intermediates → Polymerized products | |
| Enzymatic oxidation | Laccase/Tyrosinase, pH 7.4 | Ortho-quinones |
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Key Sites : The 3-hydroxy-4-methoxyphenyl group is prone to oxidation due to electron-donating methoxy substituents .
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Biological Relevance : Oxidation products may contribute to antioxidant activity or cytotoxicity .
Methylation/Demethylation
Methoxy groups (-OCH₃) participate in reversible methylation reactions, often mediated by enzymes in biological systems.
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Structural Effects : Demethylation enhances hydrogen-bonding capacity, altering solubility and receptor binding .
Conjugation Reactions
The compound undergoes phase II metabolism, forming glucuronides or sulfates.
Photochemical Reactions
UV exposure induces isomerization and degradation.
Complexation with Metal Ions
The phenolic -OH and carbonyl groups chelate divalent metal ions (e.g., Fe²⁺, Cu²⁺).
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Chelation | pH 6–7, aqueous solution | Stable metal complexes (e.g., Fe³⁺-chalcone complexes) |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: Compound A’s glycosylation distinguishes it from simpler flavonoids (e.g., Compound B). Compound D’s azidophenyl group enables click chemistry applications, a feature absent in the others .
Bioactivity: Compound A and B share antioxidant properties due to phenolic -OH groups, which scavenge free radicals . Compound A’s anti-inflammatory effects are attributed to synergistic interactions with other phenylpropenoids in Populus extracts .
Physicochemical Properties :
- The carboxylic acid group in Compound C may enhance metal-chelating activity, useful in medicinal chemistry .
- Prenylation in Compound B increases lipophilicity, favoring membrane penetration and cellular uptake .
Research Implications
- Compound A : Further in vivo studies are needed to validate its efficacy in treating bacterial dermatitis, as suggested by Populus bud extracts’ traditional use .
- Compound D : Its azide functionality offers opportunities for targeted drug delivery via bioconjugation .
- Structural Optimization : Modifying glycosylation patterns (as in A and D) or introducing prenyl groups (as in B) could tailor bioactivity for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
